3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol
Description
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is a halogen-substituted aliphatic alcohol with the molecular formula C₁₀H₁₁ClF₂O. Its structure features a butan-1-ol backbone substituted with a 4-chlorophenyl group at position 3 and two fluorine atoms at position 4. Though direct synthesis or bioactivity data for this compound are absent in the provided evidence, structural analogs suggest its properties may align with halogenated compounds exhibiting cytotoxic or material science applications .
Properties
Molecular Formula |
C10H11ClF2O |
|---|---|
Molecular Weight |
220.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4-difluorobutan-1-ol |
InChI |
InChI=1S/C10H11ClF2O/c11-8-3-1-7(2-4-8)9(5-6-14)10(12)13/h1-4,9-10,14H,5-6H2 |
InChI Key |
ZMFFOOUHEBLILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol exerts its effects involves interactions with various molecular targets. The presence of the chlorophenyl and difluorobutanol groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol with key analogs from the evidence, focusing on substituent effects, physicochemical properties, and bioactivity trends.
Structural and Functional Group Comparisons
Key Observations:
- Fluorine’s small size and high electronegativity may improve metabolic stability and membrane permeability relative to bulkier groups like sulfanyl.
- Backbone Differences : Chalcone derivatives (e.g., Compound 2) feature α,β-unsaturated ketones, enabling π-π interactions absent in the aliphatic target compound. This structural disparity likely affects bioactivity; chalcones exhibit cytotoxic effects (IC₅₀ = 37.24 μg/mL against MCF-7 cells), while aliphatic alcohols may prioritize solubility or material properties .
Physicochemical and Electronic Properties
- Polarity and Solubility : The hydroxyl group in the target compound increases hydrophilicity, contrasting with sulfur-containing analogs (e.g., 4-(4-chlorophenyl)sulfanylbutan-1-ol), where the thioether group reduces polarity . Fluorine’s electronegativity may further enhance solubility in polar solvents.
- Similar fluorophenyl-thiazole derivatives exhibit planar/non-planar molecular regions, influencing crystal packing and material applications .
Bioactivity Trends in Halogenated Analogs
While the target compound’s bioactivity is unreported, cytotoxic data from chalcone derivatives highlight the importance of halogen positioning:
- Chlorophenyl vs. Bromophenyl : Compound 2 (4-chlorophenyl) shows stronger cytotoxicity (IC₅₀ = 37.24 μg/mL) than Compound 3 (3-bromophenyl, IC₅₀ = 422.22 μg/mL), suggesting chloro-substitution enhances activity .
Research Implications and Gaps
- Synthetic Pathways : Analogous compounds (e.g., chalcones, thiazoles) were synthesized via microwave-assisted or crystallization methods . The target compound may require similar halogenation or coupling strategies.
- Biological Testing : Cytotoxicity screening (e.g., Presto BlueTM assay) is warranted to compare the target compound with chalcone derivatives.
Biological Activity
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with difluorinated butanol derivatives. The process can be optimized through various methods including nucleophilic substitution reactions. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer and anti-microbial agent.
Anticancer Activity
Research indicates that derivatives of 3-(4-chlorophenyl) compounds exhibit significant anticancer properties. For instance, a study on related compounds showed that specific derivatives inhibited glioblastoma cell proliferation effectively. The compound 4j , a derivative, demonstrated an EC50 value of 20 μM against the GL261 glioblastoma cell line, indicating promising anti-glioma activity while exhibiting low cytotoxicity towards non-cancerous cells .
Table 1: EC50 Values of Related Compounds in GL261 Cells
| Compound | EC50 (μM) |
|---|---|
| 4j | 20 |
| MK-2206 | 2 |
This data suggests that compounds with similar structures may also possess effective anticancer properties.
Antimicrobial Activity
In vitro studies have evaluated the antifungal and antibacterial activities of compounds related to this compound. Notably, some derivatives exhibited strong antifungal activity against pathogenic fungi and showed effectiveness against Mycobacterium tuberculosis . This broad-spectrum antimicrobial activity highlights the potential for developing new therapeutic agents derived from this compound.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For example, compounds like 4j have been shown to inhibit the AKT signaling pathway, which is crucial in cancer cell survival and proliferation . This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- Glioblastoma Treatment : A case study involving the administration of a compound similar to this compound demonstrated significant tumor reduction in murine models. The study indicated that the compound effectively inhibited tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Efficacy : Another study reported that derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
